Tetraethylammonium perchlorate

Overview

Description

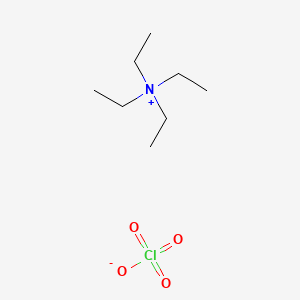

Tetraethylammonium perchlorate (TEAP, (C₂H₅)₄NClO₄) is a quaternary ammonium salt composed of a tetraethylammonium cation and a perchlorate anion. It is widely employed in electrochemical studies, organic synthesis, and protein/enzyme research due to its high solubility in polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and N-methylacetamide (NMA) . TEAP acts as an ionophore, facilitating ion transport across membranes, and serves as a supporting electrolyte in non-aqueous electrochemical systems due to its inertness and conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium perchlorate can be synthesized through a salt metathesis reaction. One common method involves mixing tetraethylammonium bromide with sodium perchlorate in water. The reaction results in the precipitation of this compound, which is insoluble in water .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Reactivity Profile and Incompatibilities

TEA[ClO4] is an unstable compound, and heating may lead to an explosion . It is incompatible with various substances, including reducing agents, organic materials, finely powdered metals, aluminum, sulfur, benzene, calcium hydride, charcoal, alkenes, ethanol, strontium hydride, and sulfuric acid . Oxidizing agents like TEA[ClO4] can react with reducing agents to generate heat and gaseous products, potentially causing pressurization in closed containers .

Reactions with Reducing Agents

The reaction between TEA[ClO4] and reducing agents can be rapid or even explosive, often requiring initiation through heat, spark, a catalyst, or the addition of a solvent . Mixtures of inorganic oxidizing agents with reducing agents can remain unchanged for extended periods if initiation is prevented .

Reactions with Metals and Organic Compounds

TEA[ClO4] can react violently with active metals, cyanides, esters, and thiocyanates . It also reacts vigorously with benzene, calcium hydride, charcoal, ethanol, finely divided metals, olefins, strontium hydride, and sulfur .

Use as a Supporting Electrolyte and Potential Reductions

TEA[ClO4] is frequently used as a supporting electrolyte in voltammetric studies . Tetraalkylammonium ions, including TEA+, are generally considered resistant to reduction, though some reports indicate their reactivity .

Reaction with Fe(TPP)2-

Research has shown that tetraalkylammonium ions react with Fe(TPP)2- to form Fe(TPP)(R)- complexes and trialkylamines . The reaction of TEA+ with Fe(TPP)2- is notably slower compared to other tetraalkylammonium ions like tetrabutylammonium (TBA+). The activation parameters measured are consistent with an electron transfer (ET) mechanism .

The rate of the reaction of tetraalkylammonium ions and FeTPP2- aligns with the stability of the alkyl radical formed initially . The reaction rate is primarily controlled by the energy required to break the C-N bond and form the radical, suggesting that the reaction proceeds mainly via an ET mechanism rather than an SN2 mechanism .

Reaction with Methyl Iodide and Silver Perchlorate

In the reaction of silver perchlorate with methyl iodide in nitromethane, the addition of TEA[ClO4] leads to modest rate increases without influencing the distribution of products . This suggests that TEA[ClO4] participates in the reaction mechanism without altering the primary reaction pathways .

Oxidation Reactions

TEA[ClO4] can be involved in oxidation reactions, where it facilitates the transformation of aldehydes to thioesters in the presence of K2S2O8 . The reaction is believed to proceed via the generation of the tetraethylammonium sulfate radical anion, which then interacts with the aldehyde and thiol to form an acyl radical and a thiyl radical. Cross-coupling of these radicals leads to the formation of the expected thioester .

Data Table: Reactivity and Compatibility of this compound

Scientific Research Applications

Electrochemistry

TEAP is widely used as a supporting electrolyte in various electrochemical methods:

- Polarography : Utilized in polarographic measurements to enhance the conductivity of the solution. It stabilizes the ionic environment, allowing for more accurate measurements of analyte concentrations .

- Voltammetry : Studies have demonstrated its effectiveness in voltammetric analyses, where it helps in understanding the kinetics of electrode reactions. For instance, the reduction of tetraalkylammonium ions has been analyzed using cyclic voltammetry techniques .

Case Study : The research conducted by De Silva and Ryan (2007) examined the reduction of tetraalkylammonium perchlorate by Fe(TPP)2-, highlighting its role as a supporting electrolyte and its reactivity under specific conditions .

Biological Studies

TEAP is instrumental in studying ion channels and their physiological roles:

- Ion Channel Research : It has been employed to block potassium channels selectively, facilitating the investigation of neuronal signaling pathways. This application is crucial for understanding various neurophysiological processes.

- Toxicology Studies : The compound's interactions with biological systems have been explored to assess its toxicity profiles and potential therapeutic effects in blocking potassium channels.

Industrial Applications

TEAP serves several functions in industrial chemistry:

- Synthesis of Zeolites : It is used in the production of high-silica zeolites, which are important catalysts in petrochemical processes.

- Phase-Transfer Catalysis : TEAP acts as a phase-transfer catalyst, aiding in reactions between organic and inorganic phases, thereby enhancing reaction efficiency.

Data Tables

The following tables summarize key properties and applications of TEAP:

Mechanism of Action

The mechanism of action of tetraethylammonium perchlorate involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of signals, leading to various physiological effects . The perchlorate anion acts as a strong oxidizing agent, contributing to the compound’s reactivity in chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetraalkylammonium Perchlorates

Tetrabutylammonium Perchlorate (TBAP)

- Conductivity : TEAP exhibits higher limiting ionic conductance (λ₀) in pyridine compared to TBAP, tetradodecylammonium perchlorate (TDDAP), and other homologs. For instance, in pyridine at 25°C, TEAP’s λ₀ is ~35.6 S·cm²·mol⁻¹, while TBAP’s is ~19.2 S·cm²·mol⁻¹. This trend arises from the inverse relationship between alkyl chain length and ion mobility: larger cations (e.g., TBAP) have greater hydrodynamic radii, reducing mobility .

- Electrochemical Performance: TBAP often outperforms TEAP in acetonitrile-based systems. For example, in the electro-oxidation of terephthalic acid (TPA), TBAP in acetonitrile yields superior signal-to-noise ratios compared to TEAP, likely due to differences in ion-pairing effects and double-layer structure .

- Crystallinity : TBAP forms well-defined crystals with distinct self-assembly patterns, whereas TEAP’s smaller ethyl groups may lead to less ordered structures .

Tetradodecylammonium Perchlorate (TDDAP)

- TDDAP, with its long C12 alkyl chains, has negligible solubility in polar solvents, limiting its utility in electrochemical applications. Its large size also results in extremely low λ₀ (~5.2 S·cm²·mol⁻¹ in pyridine), making it unsuitable as a supporting electrolyte .

Tetraethylammonium Salts with Different Anions

- Thermal Stability : TEAP’s perchlorate anion makes it less thermally stable than TEACl or TEAB, which decompose at higher temperatures .

- Electrochemical Behavior : TEAP and TEAB are both strong electrolytes in nitrobenzene, but TEAP’s redox activity in DMF (~1.4–2.0 V vs. Li/Li⁺) differs from TEAB-based systems due to anion-specific effects on solvation .

Comparison with Alkali Metal Perchlorates

- Solubility : TEAP and sodium perchlorate (NaClO₄) both exhibit high solubility (>0.1 M) in NMA, a high-dielectric solvent. However, NaClO₄ is more prone to ion association in nitrobenzene, reducing its effective conductivity .

- Adsorption at Interfaces: At the mercury/acetonitrile interface, TEAP’s tetraethylammonium cation shows negligible adsorption, unlike K⁺ or Cs⁺, which adsorb at cathodic potentials. This property makes TEAP ideal for studying double-layer structures without ion-specific interference .

Key Research Findings

Solvent-Dependent Redox Activity: Quinoxaline derivatives exhibit varying redox potentials in TEAP/DMF (~1.4–2.0 V vs. Li/Li⁺) compared to TBAPF6/acetonitrile (~2.4–3.2 V), highlighting the role of solvent and anion in tuning electrochemical behavior .

Ion Transport : TEAP’s smaller cation enables faster ion mobility in pyridine than TBAP or TDDAP, as demonstrated by Stokes radii calculations (TEAP: 3.2 Å; TBAP: 4.8 Å) .

Minimally Basic Anions : TEAP’s perchlorate anion is less basic than bicarbonate, making it suitable for reactions sensitive to strong bases, such as ¹⁸F-fluorination .

Biological Activity

Tetraethylammonium perchlorate (TEAP) is a quaternary ammonium salt that has garnered attention in various fields, including electrochemistry and toxicology. This article provides a comprehensive overview of the biological activity associated with TEAP, supported by relevant studies, data tables, and research findings.

- Chemical Formula : C₈H₂₀ClNO₄

- Molecular Weight : 229.7 g/mol

- Melting Point : > 300 °C

- Density : 1.0016 g/cm³

TEAP is often used as a supporting electrolyte in various electrochemical applications due to its favorable solubility and conductivity properties .

Thyroid Disruption

Research indicates that perchlorate compounds, including TEAP, can disrupt thyroid function by inhibiting iodine uptake in the thyroid gland. A study involving zebrafish exposed to perchlorate showed significant thyroidal hypertrophy and colloid depletion after prolonged exposure. The findings indicated that TEAP exposure led to a marked reduction in packed-egg volume (PEV) and affected reproductive parameters such as fertilization rates and larval development .

Table 1: Effects of TEAP on Zebrafish Thyroid Function

| Exposure Duration | Concentration (mg/L) | Observed Effects |

|---|---|---|

| 10 weeks | 10 | Thyroid hypertrophy, colloid depletion |

| 10 weeks | 100 | Reduced PEV, increased egg diameter |

| 6 additional weeks | - | Impaired reproduction, altered larval development |

Neurotoxicity

Tetraethylammonium (TEA), the cation derived from TEAP, has been shown to exhibit neurotoxic effects. In animal studies, acute exposure to TEA resulted in symptoms such as tremors, incoordination, and respiratory failure. The LD50 values for TEA indicate significant toxicity across various species:

- Mouse : 65 mg/kg (i.p.), 900 mg/kg (p.o.)

- Rat : ~56 mg/kg (i.v.), ~2630 mg/kg (p.o.)

- Dog : ~36 mg/kg (i.v.), ~58 mg/kg (i.m.) .

These effects are attributed to TEA's ability to inhibit Na,K-ATPase activity, disrupting ionic gradients essential for normal neuronal function .

Case Studies

-

Zebrafish Model Study :

- Conducted to assess the impact of prolonged perchlorate exposure on thyroid function and reproductive health.

- Results indicated that both male and female zebrafish exhibited disrupted thyroid hormone levels, affecting their reproductive success.

-

Toxicological Assessment :

- A comprehensive review of tetraethylammonium chloride toxicity highlighted similar neurological effects observed with TEAP.

- Symptoms were consistent across species, emphasizing the need for caution in environments where these compounds are present.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying TEAP for electrochemical applications?

TEAP is typically synthesized via metathesis reactions. A common method involves dissolving tetraethylammonium bromide (TEAB) in water and adding perchloric acid dropwise to precipitate TEAP . Key steps include:

- Precipitation : Filter the white precipitate and recrystallize from hot water after neutralizing residual acid with NaOH to ensure purity .

- Drying : Dry TEAP under vacuum to remove moisture, as residual water can interfere with non-aqueous electrochemical systems .

- Purity verification : Use elemental analysis and cyclic voltammetry to confirm the absence of contaminants like KClO₄, which may co-precipitate .

Q. How does TEAP function as a supporting electrolyte in non-aqueous electrochemistry?

TEAP is preferred for its high solubility in organic solvents (e.g., acetonitrile, DMF) and minimal ion-pairing effects, ensuring stable ionic conductivity. Its mechanism includes:

- Ion transport : Acts as an inert electrolyte, maintaining charge balance without participating in redox reactions .

- Electrode compatibility : Non-coordinating nature prevents interference with working electrodes (e.g., glassy carbon) .

- Concentration optimization : Use 0.1 M TEAP to balance conductivity and viscosity effects in solvents like propylene carbonate .

Q. What safety precautions are critical when handling TEAP in laboratory settings?

TEAP is a strong oxidizer and perchlorate salt, requiring strict safety protocols:

- Decomposition risks : Avoid heating above 60°C to prevent explosive decomposition .

- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods to mitigate exposure to toxic vapors or dust .

- Waste disposal : Neutralize with reducing agents (e.g., sodium bisulfite) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cyclic voltammetry data when using TEAP as a supporting electrolyte?

Inconsistent voltammograms may arise from:

- Impurity effects : Trace water or residual halides (e.g., Br⁻ from TEAB precursors) can alter redox potentials. Purify TEAP via recrystallization and verify purity via FT-IR or mass spectrometry .

- Solvent interactions : Ensure solvents (e.g., DMF, acetonitrile) are rigorously dried over molecular sieves to prevent proton interference .

- Reference electrode calibration : Use internal standards like ferrocene/ferrocenium (Fc/Fc⁺) in acetonitrile to normalize potentials .

Q. What experimental strategies optimize TEAP’s performance in electropolymerization studies?

For polymer films (e.g., ruthenium-phenanthroline complexes):

- Electrolyte concentration : 0.1 M TEAP in propylene carbonate enhances film uniformity by balancing ion mobility and monomer solubility .

- Scan rate optimization : Use slow scan rates (e.g., 50 mV/s) to control nucleation kinetics and avoid overoxidation .

- Post-polymerization rinsing : Remove excess TEAP with anhydrous solvents to prevent salt deposition on polymer surfaces .

Q. How does TEAP’s ionic radius influence ion transport in ionic liquid hybrid systems?

TEAP’s tetraethylammonium cation (radius ~4.3 Å) affects diffusion coefficients in mixed electrolytes:

- Conductivity trade-offs : Larger cations reduce ionic mobility but enhance electrochemical stability. Compare with smaller cations (e.g., Li⁺) using impedance spectroscopy .

- Coordination studies : Pair TEAP with anions like BF₄⁻ or PF₆⁻ to study cation-anion interactions via Raman spectroscopy or molecular dynamics simulations .

Q. What methodologies address TEAP-induced interferences in spectroscopic characterization of metal complexes?

TEAP’s IR absorption bands (e.g., ClO₄⁻ at ~1100 cm⁻¹) may overlap with metal-ligand vibrations. Mitigation strategies include:

- Background subtraction : Collect solvent/electrolyte spectra separately and subtract from sample data .

- Alternative electrolytes : Use tetrabutylammonium perchlorate (TBAP) for reduced band overlap in specific spectral regions .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reports on TEAP’s stability in DMSO-based electrochemical systems?

Some studies report TEAP decomposition in DMSO at high potentials, while others observe stability. Key factors:

- Potential window : Decomposition occurs above +2.0 V vs. Ag/AgCl. Limit scans to +1.5 V to avoid ClO₄⁻ reduction .

- Temperature effects : Elevated temperatures accelerate degradation. Perform experiments at 25°C ± 0.5°C for reproducibility .

Q. Why do TEAP-based electrolytes yield variable diastereoselectivity in radical coupling reactions?

Cation chelation with distonic anion radicals can alter reaction pathways:

- Cation size effects : Larger cations (e.g., tetrabutylammonium) sterically hinder specific transition states. Compare TEAP with other quaternary ammonium salts via controlled kinetic studies .

- Solvent polarity : Low-polarity solvents (e.g., THF) enhance ion pairing, shifting selectivity. Systematically vary solvent dielectric constants .

Q. Methodological Best Practices

- TEAP storage : Store in a vacuum desiccator with desiccant to prevent hygroscopic degradation .

- Electrode pretreatment : Polish glassy carbon electrodes with alumina slurry before TEAP-based experiments to minimize background noise .

Properties

IUPAC Name |

tetraethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHUNMFFLAMBJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N.ClO4, C8H20ClNO4 | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883866 | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylammonium perchlorate, [dry] appears as white crystalline solid. May explode from heat, shock, or friction., White solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2567-83-1 | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5M9ZNC3QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.